2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid
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Overview
Description
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid is a chemical compound with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol. This compound belongs to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring structure. Benzoxazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formamide Coupling: The formamide group can be introduced by reacting the benzoxazole derivative with formic acid or formamide under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid is similar to other benzoxazole derivatives, such as 2-[(2-phenyl-1,3-benzoxazol-5-yl)acetic acid and 3-(2-benzoxazol-5-yl)alanine derivatives. it is unique in its specific structure and potential applications. The presence of the formamide group and the phenyl ring at the 3-position of the benzoxazole core contribute to its distinct properties and biological activities.
Comparison with Similar Compounds
2-[(2-phenyl-1,3-benzoxazol-5-yl)acetic acid
3-(2-benzoxazol-5-yl)alanine derivatives
2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate
Properties
IUPAC Name |
2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-17-16(21)11-6-7-13-12(8-11)15(22-18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJONZBTRFVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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